molecular formula C21H13FN2O2S2 B2803168 (Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 356569-39-6

(Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2803168
CAS No.: 356569-39-6
M. Wt: 408.47
InChI Key: UHZYIXLSKKQGTH-PDGQHHTCSA-N
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Description

(Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C21H13FN2O2S2 and its molecular weight is 408.47. The purity is usually 95%.
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Biological Activity

(Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide, with the molecular formula C21H13FN2O2S2, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound is characterized by the presence of a naphthalene moiety linked to a thiazolidinone structure. Its IUPAC name is 2-fluoro-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide. The molecular weight is approximately 408.47 g/mol, and it typically exhibits a purity of around 95% in research applications .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antitumor Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antitumor properties. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerase activity .

Anti-inflammatory Effects

Research has demonstrated that this compound may inhibit the production of pro-inflammatory cytokines. Specifically, it has been observed to reduce nitric oxide (NO) production in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis. Its efficacy against both Gram-positive and Gram-negative bacteria indicates broad-spectrum antimicrobial potential .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of thiazolidinone derivatives:

  • Antitumor Studies : In vitro assays demonstrated that compounds structurally related to this compound inhibited the proliferation of human cancer cell lines (e.g., MCF7 breast cancer cells). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .
  • Anti-inflammatory Activity : A study involving RAW 264.7 macrophages showed that treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : The compound was subjected to disk diffusion assays against Staphylococcus aureus and Escherichia coli. Results indicated zones of inhibition ranging from 15 mm to 25 mm, demonstrating its effectiveness as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionObserved EffectsReference
AntitumorInduces apoptosis; inhibits DNA topoisomeraseIC50 = 10–30 µM in cancer cell lines
Anti-inflammatoryInhibits NO productionDecreased TNF-alpha and IL-6 levels
AntimicrobialDisrupts bacterial cell membranesZones of inhibition: 15 mm - 25 mm

Properties

IUPAC Name

2-fluoro-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O2S2/c22-17-11-4-3-10-16(17)19(25)23-24-20(26)18(28-21(24)27)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,23,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZYIXLSKKQGTH-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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